molecular formula C24H39NO5S B1151058 Leukotriene E4 methyl ester

Leukotriene E4 methyl ester

Cat. No.: B1151058
M. Wt: 453.6
InChI Key: FIXJQRIEAIDXEN-RFOUKSCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene E4 methyl ester is a lipid-soluble derivative of leukotriene E4, a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid and eicosapentaenoic acid. This compound is formed by esterifying the acid group at position 1 of the icosatetraenyl chain, making it more lipid-soluble than its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leukotriene E4 methyl ester can be synthesized through the esterification of leukotriene E4. The process involves the reaction of leukotriene E4 with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Leukotriene E4 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Leukotriene E4 methyl ester has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene pathways.

    Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.

    Medicine: Research on this compound contributes to understanding inflammatory diseases such as asthma and allergic rhinitis.

    Industry: It is used in the development of pharmaceuticals targeting leukotriene pathways.

Mechanism of Action

Leukotriene E4 methyl ester exerts its effects by interacting with leukotriene receptors, specifically the cysteinyl leukotriene receptors. These receptors are involved in the regulation of immune responses and inflammation. The compound promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leukotriene E4 methyl ester is unique due to its specific structure and lipid solubility, which enhances its stability and bioavailability compared to other leukotrienes. This makes it particularly useful in research focused on lipid signaling and inflammatory pathways .

Properties

IUPAC Name

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXJQRIEAIDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694026
Record name S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89461-65-4
Record name S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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